9-Octadecenoic acid (9Z)-, 1,1'-(1,1,3,3-tetramethyl-1,3-distannoxanediyl) ester

Description

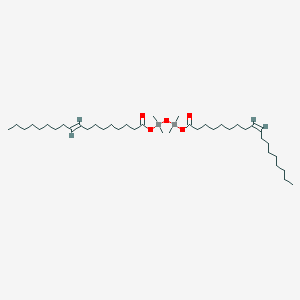

Structure

2D Structure

Properties

CAS No. |

43136-18-1 |

|---|---|

Molecular Formula |

C40H78O5Sn2 |

Molecular Weight |

876.5 g/mol |

IUPAC Name |

[[dimethyl-[(E)-octadec-9-enoyl]oxystannyl]oxy-dimethylstannyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.4CH3.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);4*1H3;;;/q;;;;;;;2*+1/p-2/b10-9+;10-9-;;;;;;; |

InChI Key |

PSPGDGGOJDGOST-GIQUDXMJSA-L |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)CCCCCCCC=CCCCCCCCC |

Other CAS No. |

43136-18-1 |

Pictograms |

Irritant |

Synonyms |

9-Octadecenoic acid(Z). tin salt |

Origin of Product |

United States |

**synthetic Methodologies for Dimethylhydroxy Oleate Tin and Analogous Organotin Oleates**

Direct Synthesis Routes

Direct synthesis methods focus on the functionalization of a pre-formed organotin moiety, such as dimethyltin (B1205294), with an oleate (B1233923) group. These routes are typically accomplished through nucleophilic substitution or condensation reactions.

A primary and widely utilized strategy for creating organotin carboxylates involves the reaction of an organotin(IV) halide with a carboxylic acid. gelest.com These reactions proceed via nucleophilic substitution, where the carboxylate group replaces a halide ligand on the tin center.

The synthesis of dimethyltin oleate compounds can be achieved through the direct reaction of dimethyltin dichloride with oleic acid. In this reaction, the hydroxyl portion of the oleic acid's carboxyl group acts as a nucleophile, attacking the electrophilic tin atom and displacing a chloride ligand. The reaction can be controlled to substitute one or both chloride atoms. The formation of Dimethylhydroxy(oleate)tin, which can exist in equilibrium with its dehydrated dimer form, 1,1,3,3-tetramethyl-1,3-bis[(1-oxo-9-octadecenyl)oxy]distannoxane, involves the substitution of one chloride followed by hydrolysis, or by starting with a 1:1 molar ratio of reactants in the presence of a base. gelest.comlookchem.com The general reaction to form the monosubstituted product involves the elimination of hydrogen chloride (HCl), which is typically scavenged by a base to drive the reaction to completion. gelest.com Dimethyltin dichloride itself is a common intermediate for methyl tin stabilizers and serves as a catalyst in various esterification reactions. fishersci.pt

The efficiency and outcome of the esterification reaction between an organotin halide and a carboxylic acid are highly dependent on key parameters. Optimization of molar ratios, temperature, and solvent choice is critical for maximizing yield and purity.

For related esterification reactions involving oleic acid, studies have shown that higher temperatures generally lead to higher and faster conversion rates. researchgate.netuctm.edu In the acid-catalyzed esterification of oleic acid with trimethylolpropane, an optimal temperature range was identified between 105°C and 120°C. uctm.edu Solvents like toluene (B28343) or xylene are often employed in these types of condensation reactions to facilitate the removal of a byproduct (in this case, water, if starting from an oxide or via in-situ hydrolysis) through azeotropic distillation, thereby shifting the reaction equilibrium towards the product side.

Table 1: Typical Reaction Parameters for Organotin Oleate Synthesis

| Parameter | Condition | Purpose/Finding | Source(s) |

|---|---|---|---|

| Molar Ratio | 1:1 (DMTDC¹:Oleic Acid) | Favors monosubstitution for compounds like Dimethylhydroxy(oleate)tin. | |

| 1:2 (DMTDC¹:Oleic Acid) | Ensures complete substitution to form the dioleate. | ||

| Temperature | 80–120°C | Optimal range for achieving high conversion in laboratory-scale esterifications. | uctm.edu |

| 120–150°C | Used in industrial settings with pressurized conditions to reduce reaction time. | ||

| Solvent | Toluene, Xylene | Azeotropic removal of water byproduct to drive the reaction to completion. | |

| Catalyst | Lewis acids (e.g., ZnO) | Accelerates esterification, achieving >90% conversion in industrial processes. |

¹DMTDC: Dimethyltin Dichloride

An alternative and often cleaner route to organotin carboxylates is the reaction of an organotin oxide or hydroxide (B78521) with a carboxylic acid. gelest.com Organotin oxides are commonly prepared via the alkaline hydrolysis of the corresponding organotin halides. gelest.com For instance, dimethyltin oxide can be synthesized from the hydrolysis of dimethyltin dichloride.

The reaction of dimethyltin oxide with oleic acid is a condensation reaction that yields the desired dimethyltin oleate and water. (CH₃)₂SnO + C₁₇H₃₃COOH → (CH₃)₂Sn(OH)(OOCC₁₇H₃₃)

This method avoids the generation of corrosive HCl. The water produced can be removed to push the reaction forward. gelest.com Organotin oxides, unlike their silicon and germanium analogs, often feature tin centers with higher coordination numbers (five or six). wikipedia.org The resulting tin-oxygen-tin linkage is known as a stannoxane bridge, which is a key structural feature in many organotin compounds, including the dimeric form of dimethylhydroxy(oleate)tin. wikipedia.orggelest.com

The industrial production of organotin compounds, which serve as precursors for derivatives like oleates, is a large-scale process. The primary starting material is often tin tetrachloride (SnCl₄), which is produced from the reaction of metallic tin with chlorine gas. uu.nl The key step is the alkylation of SnCl₄ to form tetraalkyltins or alkyltin halides. uu.nllupinepublishers.com

Two main alkylating agents are used industrially:

Grignard Reagents (RMgX) : While effective, this method is expensive and requires large solvent volumes. The reaction is often difficult to stop at partial alkylation and typically proceeds to completion, forming tetraorganotins (R₄Sn). wikipedia.orglupinepublishers.com

Organoaluminum Compounds (R₃Al) : This is the more common industrial method due to lower costs. lupinepublishers.com Unlike Grignard reagents, reactions with alkylaluminum compounds can be controlled to achieve partial alkylation, directly yielding the desired alkyltin halides (e.g., R₂SnCl₂). lupinepublishers.comlupinepublishers.com

Once a tetraorganotin (R₄Sn) is formed, the desired alkyltin halides are produced through a redistribution reaction, also known as the Kocheshkov comproportionation, with tin tetrachloride. wikipedia.org

Another significant industrial route, particularly for dimethyltin dichloride, is the direct reaction of metallic tin with methyl chloride in the presence of a catalyst. lupinepublishers.comresearchgate.netgoogle.com

Table 2: Major Industrial Synthesis Routes for Organotin Precursors

| Method | Reactants | Product Example | Key Characteristics | Source(s) |

|---|---|---|---|---|

| Alkylation with Organoaluminum | SnCl₄ + R₃Al | (CH₃)₂SnCl₂ | Lower cost; allows for direct partial alkylation. | lupinepublishers.comlupinepublishers.com |

| Kocheshkov Redistribution | R₄Sn + SnCl₄ | R₂SnCl₂ | Controlled stoichiometric reaction to obtain di- and tri-organotin halides. | wikipedia.orggelest.com |

| Direct Reaction | Sn + 2 CH₃Cl | (CH₃)₂SnCl₂ | Commercially successful process for producing dimethyltin dichloride directly. | lupinepublishers.comresearchgate.net |

Reaction of Dimethyltin Dichloride with Oleic Acid

Reactions Involving Organotin Oxides or Hydroxides

Advanced Synthetic Strategies for Organotin Oleates

Beyond the conventional routes, advanced strategies are being explored to afford greater control over the structure, purity, and efficiency of organotin carboxylate synthesis. One such method is the pH-controlled hydrothermal synthesis. Research on the reaction between dimethyltin dichloride and polycarboxylic acids has shown that carefully controlling the pH (between 2 and 8) in a hydrothermal environment (e.g., 130°C) allows for precise control over the final structure. acs.org This technique manipulates the speciation of the dimethyltin cation in the aqueous medium and the degree of deprotonation of the carboxylic acid, leading to the rational synthesis of complex structures such as one-dimensional chains or three-dimensional frameworks. acs.org

For industrial-scale production, process intensification represents an advanced strategy. This involves the use of continuous flow reactors operating at elevated temperatures (120–150°C) and pressures. These conditions can significantly reduce the required reaction residence time from many hours to just a few, boosting production efficiency. The use of specific catalysts, chosen for their high activity and selectivity, is also a key component of modern synthetic strategies, as the catalyst can dramatically influence reaction rates and product distribution. researchgate.net

Controlled Atmosphere Synthesis for Tin(II) Oleate Precursors

The synthesis of tin(II) oleate, a crucial precursor, often requires a controlled atmosphere to prevent unwanted side reactions, such as oxidation. A common approach involves the thermal decomposition of a metal-oleate complex. For instance, the synthesis of metal oxide nanoparticles, which can be adapted for tin oleates, utilizes metal oleate complexes as single-source precursors. uenr.edu.gh In a typical procedure, a tin salt is reacted with sodium oleate in a mixed solvent system (e.g., ethanol (B145695), water, and hexane) and heated. uenr.edu.gh The resulting tin oleate complex, often a waxy solid, is then isolated. uenr.edu.gh

To achieve phase-controlled synthesis of tin-containing nanocrystals, a tin(II) chloride precursor can be used in a mixture of oleylamine (B85491) and oleic acid. rsc.org The reaction mixture is degassed under a vacuum at an elevated temperature (e.g., 120 °C) to create a clear, yellow solution, which is then heated further under an inert nitrogen atmosphere. rsc.org This careful control of the atmosphere is critical to maintaining the tin in the desired oxidation state and ensuring the formation of the targeted oleate precursor. rsc.org Similarly, solventless synthesis of iron(III) oxide (Fe3O4) nanoparticles from an iron(II)-oleate precursor is conducted by heating the solid precursor in a Pyrex tube flushed with nitrogen and sealed under low pressure. rsc.org This method highlights the importance of an inert atmosphere to direct the reaction towards the desired product. rsc.org

The thermal decomposition of the precursor is also a key step. For example, nickel oleate is thermally decomposed in a nitrogen atmosphere to produce nickel nanoparticles, with the size of the nanoparticles being highly dependent on the temperature. rsc.org This principle of temperature control under an inert atmosphere is directly applicable to the synthesis of tin(II) oleate precursors to manage the particle size and morphology of the final product.

Interfacial Polymerization for Hydroxyl-Containing Lewis Bases and Organotin Halides (General)

Interfacial polymerization is a powerful and versatile method for synthesizing organotin polymers, including those incorporating hydroxyl-containing Lewis bases. nih.govmdpi.comresearchgate.net This technique involves the reaction between an organotin halide, typically dissolved in an organic solvent, and a hydroxyl-containing compound (a Lewis base) dissolved in an aqueous phase, often with a phase-transfer catalyst. nih.govmdpi.comflvc.org The polymerization occurs rapidly at the interface between the two immiscible liquids. researchgate.net

This method has been successfully employed to create a wide array of organotin polyethers. nih.govresearchgate.net The general applicability of this technique is demonstrated by its use with various diols, including both synthetic and natural polymers like cellulose, dextran, and lignin. nih.govresearchgate.net Yields for these reactions are often high, typically in the range of 70-90%. nih.gov

A typical interfacial polymerization setup involves dissolving the organotin dihalide in a non-polar organic solvent such as hexane (B92381). nih.gov The hydroxyl-containing Lewis base, along with an acid scavenger like triethylamine, is dissolved in an aqueous or polar solvent like acetonitrile. nih.gov The rapid stirring of this two-phase system facilitates the reaction at the interface. researchgate.net The resulting organotin polyethers can be readily produced on a large scale, from grams to tons. nih.gov

Table 1: Examples of Reactants in Interfacial Polymerization for Organotin Polyethers

| Organotin Halide | Hydroxyl-Containing Lewis Base |

|---|---|

| Dibutyltin (B87310) Dichloride | 2,5-Dimethyl-3-hexyne-2,5-diol researchgate.net |

| Organotin Dihalides | Lignin, Xylan, Cellulose, Dextran nih.gov |

| Organotin Dihalides | Poly(vinyl alcohol) nih.gov |

| Organotin Dihalides | Dicumarol, Dienestrol nih.gov |

This synthetic route is advantageous due to its speed, often completing within seconds, and the use of readily available commercial reactants. researchgate.net The resulting polymers have shown a range of biological activities, which is a significant area of research for these materials. nih.gov

Derivatization Approaches (e.g., Hydride Formation, Alkyl Derivatives)

Derivatization is a critical step in both the synthesis and analysis of organotin compounds. It involves the chemical modification of an organotin species to alter its properties, such as volatility for gas chromatography (GC) analysis, or to introduce new functional groups. cdc.govresearchgate.net Common derivatization methods for organotin compounds include hydride formation and the creation of alkyl derivatives. cdc.govresearchgate.netgreenrivertech.com.tw

Hydride Formation:

Organotin hydrides (RnSnH4-n) are typically formed by the reduction of organotin halides. wikipedia.org This is often achieved using reducing agents like sodium borohydride (B1222165) (NaBH4), lithium aluminum hydride, or alkylaluminum hydrides. cdc.govgelest.com The reaction converts the organotin halide into a more volatile hydride, which is particularly useful for analytical purposes. cdc.govscispace.com However, the generated hydrides can be unstable and susceptible to decomposition, which can affect the accuracy of analytical results. researchgate.net The reaction conditions, such as the presence of certain substances in the sample matrix, can interfere with the derivatization by cleaving the Sn-H bond. researchgate.net

Alkyl Derivatives:

The formation of alkyl derivatives is another major derivatization strategy. This is commonly accomplished through reaction with Grignard reagents (RMgX) or with sodium tetraethylborate (NaBEt4). researchgate.netgreenrivertech.com.twscispace.com

Grignard Reagents: Alkylation using Grignard reagents is a widely used technique for organotin determination. greenrivertech.com.tw It can be performed using various alkylating agents like methylation, ethylation, pentylation, or hexylation. greenrivertech.com.tw This method generally provides high derivatization yields and reproducibility across different environmental matrices. researchgate.net However, Grignard reagents are sensitive and react violently with water and other protic solvents, necessitating very dry reaction conditions and careful handling. researchgate.net

Sodium Tetraethylborate (NaBEt4): Ethylation with NaBEt4 is an alternative that allows for direct derivatization in aqueous samples. researchgate.net This method avoids the tedious and time-consuming steps associated with Grignard reagents. researchgate.net The reaction time and pH can be optimized to improve the efficiency of the ethylation and the subsequent extraction of the derivatized organotin species. greenrivertech.com.tw

These derivatization techniques are essential for converting ionic and non-volatile organotin compounds into species suitable for analysis by methods like GC. cdc.govresearchgate.net The choice of derivatization agent depends on the specific organotin compound, the sample matrix, and the analytical technique being employed. researchgate.net

Table 2: Common Derivatization Methods for Organotin Compounds

| Derivatization Method | Reagent(s) | Key Features |

|---|---|---|

| Hydride Formation | Sodium borohydride (NaBH4) | Forms volatile hydrides; prone to instability and matrix interference. cdc.govresearchgate.net |

| Alkylation (Grignard) | Grignard reagents (e.g., pentylmagnesium bromide) | High yields and reproducibility; requires anhydrous conditions. researchgate.netgreenrivertech.com.twscispace.com |

| Ethylation | Sodium tetraethylborate (NaBEt4) | Allows for derivatization in aqueous solutions. researchgate.netgreenrivertech.com.tw |

**advanced Spectroscopic and Analytical Characterization for Structural Elucidation**

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy provides a detailed map of the chemical environment for hydrogen, carbon, and tin atoms within the molecule. nih.gov

The ¹H NMR spectrum of dimethylhydroxy(oleate)tin provides characteristic signals that confirm the presence of both the dimethyltin (B1205294) moiety and the oleate (B1233923) ligand. The protons on the methyl groups directly bonded to the tin atom typically appear as a multiplet in the upfield region of the spectrum. The extensive aliphatic chain of the oleate group generates a series of overlapping signals, while the olefinic protons are clearly observed in the downfield region.

A representative compilation of ¹H NMR chemical shifts (δ) is presented below.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH=CH- (Olefinic) | 5.30 - 5.40 | m | Characteristic signal for the double bond protons in the oleate chain. |

| -CH₂-COO- (α to carbonyl) | ~2.28 | t | Protons on the carbon adjacent to the carboxylate group. |

| -CH₂-C=C (Allylic) | ~2.01 | m | Protons on the carbons adjacent to the double bond. researchgate.net |

| -(CH₂)n- (Aliphatic chain) | 1.20 - 1.40 | m | Complex multiplet from the methylene (B1212753) protons of the oleate backbone. |

| CH₃-Sn- | 0.80 - 1.10 | m | Signal for the methyl groups attached to the tin atom. |

| -CH₃ (Terminal) | ~0.88 | t | Terminal methyl group of the oleate chain. researchgate.net |

¹³C NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon environment in the molecule. This technique is crucial for confirming the integrity of the oleate's carbon skeleton and the presence of the methyltin groups. The chemical shift of the carboxylate carbon is particularly informative, indicating its involvement in bonding to the tin center. The following table details the typical chemical shifts for the carbon atoms in the structure, compiled from data on the oleate ligand and related dimethyltin compounds. nih.govresearchgate.netrsc.orgajbasweb.com

| Assignment | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COO- (Carboxylate) | ~178 - 180 | The downfield shift confirms the carboxylate environment, shifted from ~174 ppm in the free acid upon coordination. researchgate.net |

| -CH=CH- (Olefinic) | ~129 - 131 | Signals for the two sp² carbons of the double bond. researchgate.net |

| -CH₂- (Aliphatic chain) | ~22 - 35 | A series of signals corresponding to the various methylene carbons in the oleate chain. researchgate.net |

| -CH₃ (Terminal) | ~14.1 | Terminal methyl carbon of the oleate chain. researchgate.net |

| CH₃-Sn- | ~5 - 10 | Signal for the methyl carbons attached to the tin atom, with specific shift dependent on coordination. ajbasweb.comscispace.com |

¹¹⁹Sn NMR spectroscopy is a powerful and highly sensitive probe for the direct investigation of the tin atom's local environment. huji.ac.il The chemical shift (δ¹¹⁹Sn) is exceptionally sensitive to changes in the coordination number, the nature of the substituents, and the geometry of the coordination polyhedron around the tin center. scispace.comreaxis.com

For organotin(IV) compounds, the ¹¹⁹Sn chemical shift provides a reliable indication of the tin atom's coordination number. An increase in the coordination number from four to five, or five to six, results in increased electron density at the tin nucleus, causing a significant upfield shift (i.e., to more negative ppm values) of the resonance signal. scispace.comocl-journal.org This trend allows for the determination of the compound's geometry in solution.

Diorganotin(IV) carboxylates, such as dimethylhydroxy(oleate)tin, rarely exist as simple four-coordinate tetrahedral structures in solution. Instead, the carboxylate and hydroxyl ligands often engage in intra- or intermolecular coordination, leading to five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) geometries. nih.govajbasweb.com The chemical shift ranges associated with these geometries in diorganotin(IV) compounds are well-established. ajbasweb.com

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| 4 | Tetrahedral | +200 to -60 | ajbasweb.comscispace.com |

| 5 | Trigonal Bipyramidal | -90 to -190 | ajbasweb.comocl-journal.org |

| 6 | Octahedral | -210 to -400 | ajbasweb.comocl-journal.org |

Based on these established correlations, the ¹¹⁹Sn NMR spectrum of dimethylhydroxy(oleate)tin is expected to show a signal in the range typical for five- or six-coordinate species, confirming a hypervalent structure in solution.

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) [2, 3, 4, 7, 28, 30]

Vibrational Spectroscopy

FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in dimethylhydroxy(oleate)tin. The spectrum reveals characteristic absorption bands corresponding to the vibrations of the Sn-O, Sn-C, C=O, and C-H bonds.

The position of the carboxylate (COO⁻) stretching frequencies is particularly diagnostic. The difference (Δν) between the asymmetric [ν(COO)ₐₛᵧₘ] and symmetric [ν(COO)ₛᵧₘ] stretching vibrations can be used to infer the coordination mode of the carboxylate group. A Δν value significantly smaller than that of the corresponding sodium salt suggests a bidentate (chelating or bridging) coordination, which is common for organotin carboxylates. scispace.com

| Frequency (cm⁻¹) | Assignment | Notes |

|---|---|---|

| ~2850 - 2960 | ν(C-H) | Aliphatic C-H stretching vibrations of the oleate and methyl groups. |

| 1710 - 1740 | ν(C=O) | Stretching vibration of the ester carbonyl group. The exact position indicates the nature of the ester linkage. |

| ~1550 - 1650 | ν(COO)ₐₛᵧₘ | Asymmetric stretching of the carboxylate group coordinated to tin. |

| ~1390 - 1450 | ν(COO)ₛᵧₘ | Symmetric stretching of the carboxylate group coordinated to tin. |

| 650 - 550 | ν(Sn-O) | Confirms the presence of tin-oxygen bonds from both the oleate and hydroxyl groups. |

| ~520 - 550 | ν(Sn-C) | Stretching vibration of the tin-carbon bonds of the dimethyltin moiety. |

Raman Spectroscopy

Raman spectroscopy is a valuable non-destructive technique for probing the vibrational modes of Dimethylhydroxy(oleate)tin. The technique provides information on the molecular backbone, particularly the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds. In studies of related organotin compounds, characteristic Raman bands are observed which can be assigned to specific vibrational modes. For instance, the Sn-O stretching vibrations in organotin carboxylates are typically identified in the lower frequency region of the spectrum.

While specific Raman spectra for Dimethylhydroxy(oleate)tin are not extensively detailed in the public literature, analysis of similar organotin structures and tin oxides provides a basis for expected results. nih.gov The spectra would be characterized by bands corresponding to the symmetric and asymmetric stretching of the Sn-C bonds of the dimethyltin moiety. Furthermore, the vibrational modes of the oleate ligand, such as the C=C stretching of the unsaturated alkyl chain and the COO⁻ carboxylate group vibrations, would be prominent. In some applications, organotin compounds like Dimethylhydroxy(oleate)tin are used as catalysts or in polymer formulations, where their interaction with other components can lead to a modified Raman spectrum, indicating complex formation. google.comgoogle.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of Dimethylhydroxy(oleate)tin. scispace.com Techniques such as electrospray ionization (ESI) mass spectrometry are particularly useful for the structural analysis of ionic organotin(IV) compounds and complexes with carboxylate ligands. nih.gov

The ionization process in ESI-MS typically involves the cleavage of the most labile bonds, which in organotin carboxylates are often the tin-oxygen bonds. nih.gov This results in the formation of characteristic ionic species. The analysis of the resulting mass-to-charge (m/z) ratios allows for the confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to induce further fragmentation of selected parent ions. The resulting fragmentation patterns, which often involve the successive loss of the methyl and oleate groups, provide definitive structural information. nih.gov The isotopic distribution pattern characteristic of tin is a key signature in the mass spectrum, simplifying the identification of tin-containing fragments. nih.gov In stability studies, techniques like gas chromatography-mass spectrometry (GC-MS) can be employed to identify and quantify any degradation products.

X-ray Diffraction (XRD) Techniques

When a suitable single crystal of a compound can be grown, single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of its molecular structure. nih.govmdpi.com For organotin carboxylates, SC-XRD analysis reveals the coordination geometry around the central tin atom, the nature of the carboxylate ligand's coordination (monodentate, bidentate, or bridging), and the intermolecular interactions that dictate the crystal packing. nih.govrsc.orgacs.org

A primary outcome of SC-XRD analysis is the precise measurement of bond distances, particularly the tin-oxygen (Sn-O) bonds, which are fundamental to understanding the nature of the tin-carboxylate interaction. nih.govnih.gov In various organotin(IV) carboxylates, Sn-O bond lengths are typically found to be shorter than the sum of the van der Waals radii of tin and oxygen (approximately 3.68–3.69 Å), indicating significant covalent character. nih.govrsc.org

The coordination number of the tin atom is determined by the number of atoms directly bonded to it. In organotin carboxylates, coordination numbers can range from four to seven, with five- and six-coordinate geometries being particularly common. scispace.comnih.govacs.org For instance, a five-coordinate tin center often adopts a trigonal bipyramidal geometry, while a six-coordinate center typically displays an octahedral or a distorted skew-trapezoidal bipyramidal geometry. scispace.comnih.govacs.org The oleate ligand in Dimethylhydroxy(oleate)tin can coordinate in different modes, influencing the final coordination number.

Below is a table summarizing typical Sn-O bond distances and coordination numbers observed in related organotin(IV) carboxylate structures, which provides a reference for the expected values in Dimethylhydroxy(oleate)tin.

| Compound Type | Coordination Number at Sn | Typical Sn-O Bond Distances (Å) | Reference |

| Diorganotin(IV) Carboxylate Dimer | 5 | 2.191 - 2.382 | acs.org |

| Diorganotin(IV) Schiff Base Complex | 5 | 2.219 - 2.511 | rsc.org |

| Triorganotin(IV) Carboxylate Polymer | 5 | 2.201 - 2.380 | nih.gov |

| Triphenyloxalatostannate | 5 | 2.071 - 2.290 | iucr.org |

| Diorganotin(IV) Hydroxamic Acid Complex | 6 | - | mdpi.com |

| nBu₃Sn(IV) Carboxylato Quinolone | 5 | ~2.15 (experimental) | nih.gov |

This table is illustrative and presents data from various organotin carboxylates to show representative structural parameters.

SC-XRD analysis provides a complete picture of the molecular configuration. For five-coordinate organotin compounds, the degree of distortion from an ideal geometry (trigonal bipyramidal vs. square pyramidal) can be quantified using the Addison tau (τ) parameter. nih.govnih.gov

Furthermore, SC-XRD reveals how individual molecules pack together in the crystal lattice. Organotin carboxylates exhibit diverse supramolecular structures, often forming one-dimensional polymeric chains through bridging carboxylate ligands. nih.govrsc.org In these structures, the carboxylate group from one molecule coordinates to the tin center of a neighboring molecule, extending the structure into a chain. nih.gov Alternatively, dimeric structures or discrete monomeric units stabilized by hydrogen bonding can be formed. rsc.orgacs.org The specific configuration and packing are influenced by the steric bulk of the groups attached to the tin atom and the carboxylate ligand. acs.orgnih.gov

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze crystalline solids in a powdered or microcrystalline form. While it does not provide the atomic-level detail of SC-XRD, PXRD is invaluable for phase identification. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. googleapis.com This technique is used to confirm the bulk purity of a synthesized sample, identify different polymorphic forms of the compound, and analyze materials where growing a single crystal is not feasible. googleapis.com The PXRD pattern of a new compound would be compared against databases or patterns calculated from single-crystal data to confirm its identity and crystalline nature.

Single Crystal X-ray Diffraction (SC-XRD) [2, 3, 4, 7, 30, 32]

Determination of Sn-O Bond Distances and Coordination Numbers [1, 2, 3, 7, 30, 32]

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique to determine the empirical formula of a compound by quantifying the mass percentages of carbon, hydrogen, and other elements like nitrogen and sulfur. For dimethylhydroxy(oleate)tin, with a molecular formula of C₂₀H₄₀O₃Sn, the theoretical elemental composition serves as a benchmark for purity assessment. americanelements.comgelest.com

Table 1: Theoretical Elemental Composition of Dimethylhydroxy(oleate)tin

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |

| Carbon | C | 12.011 | 20 | 240.22 | 53.72 |

| Hydrogen | H | 1.008 | 40 | 40.32 | 9.02 |

| Oxygen | O | 15.999 | 3 | 47.997 | 10.73 |

| Tin | Sn | 118.710 | 1 | 118.710 | 26.54 |

| Total | 447.247 | 100.00 |

Note: The table presents the theoretical mass percentages for pure dimethylhydroxy(oleate)tin.

Advanced Absorption Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, non-destructive technique used to probe the local atomic structure around a specific element. acs.orgwikipedia.org By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the types of neighboring atoms, their distances from the central atom, and their coordination numbers. acs.orgwikipedia.orgmpg.de For dimethylhydroxy(oleate)tin, EXAFS at the tin (Sn) K-edge or L-edge can provide precise information about the Sn-O and Sn-C bond lengths and the coordination geometry around the tin atom. acs.org The technique is element-specific and can be applied to samples in various forms, including solids and liquids. wikipedia.orgmpg.de The analysis involves the Fourier transformation of the EXAFS signal to generate a radial distribution function, which reveals shells of neighboring atoms around the absorbing tin atom. mpg.deyoutube.com

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is highly sensitive to the chemical environment of the tin nucleus, including its oxidation state, coordination number, and the nature of the ligands. srce.hrshu.ac.uk The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus and provides information about the oxidation state of tin. For organotin(IV) compounds like dimethylhydroxy(oleate)tin, typical isomer shifts are in a well-defined range, distinguishing them from tin(II) compounds. srce.hrcdnsciencepub.com

Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field at the nucleus. srce.hr Its magnitude is a sensitive indicator of the coordination geometry around the tin atom. For instance, different quadrupole splitting values can help distinguish between four-, five-, and six-coordinate tin centers, which is crucial for understanding the structure of dimethylhydroxy(oleate)tin in the solid state or in solution. cdnsciencepub.comrsc.org

Table 2: Representative ¹¹⁹Sn Mössbauer Parameters for Organotin Compounds

| Compound Type | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm s⁻¹) | Coordination Number | Reference |

| R₂SnX₂ (tetrahedral) | 1.20 - 1.60 | 2.80 - 4.00 | 4 | cdnsciencepub.com |

| R₂SnX₂L (trigonal bipyramidal) | 1.10 - 1.50 | 3.00 - 4.20 | 5 | cdnsciencepub.com |

| R₂SnX₂L₂ (trans-octahedral) | 1.20 - 1.60 | 3.50 - 4.60 | 6 | srce.hrcdnsciencepub.com |

| R₂SnX₂L₂ (cis-octahedral) | 0.70 - 1.20 | 1.70 - 2.30 | 6 | cdnsciencepub.comrsc.org |

Note: This table provides typical ranges for different classes of organotin compounds and is for illustrative purposes. The specific values for dimethylhydroxy(oleate)tin would require experimental determination.

Extended X-ray Absorption Fine Structure (EXAFS) [1, 21]

Titrimetric Methods for Compositional Analysis

Titrimetric methods, while classical, can be adapted for the quantitative analysis of organotin compounds. For the determination of tin content, a sample of dimethylhydroxy(oleate)tin can be mineralized to convert the organotin into inorganic tin(IV). Subsequently, the tin(IV) can be determined by complexometric titration. A common procedure involves a back-titration using a standard solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA). nih.gov The excess EDTA is then titrated with a standard metal ion solution, such as thorium(IV), using a suitable indicator like Xylenol Orange. nih.gov This method, when carefully applied, can provide accurate quantification of the tin content in the compound.

High Performance Liquid Chromatography (HPLC) for Speciation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of different organotin species that may be present in a sample. ubc.caresearchgate.net Given that dimethylhydroxy(oleate)tin can exist alongside other related organotin compounds, HPLC allows for their separation based on their physicochemical properties. Reversed-phase HPLC (RP-HPLC) is commonly employed, often with an ion-pairing reagent in the mobile phase to improve the separation of ionic organotin species. optica.orgeurasianjournals.com

Detection is a critical aspect of HPLC analysis for organotins. While standard UV detectors have limited sensitivity, coupling HPLC with more sensitive and specific detectors is preferred. eurasianjournals.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful detection method that offers high sensitivity and elemental specificity for tin, allowing for the quantification of various tin species at very low concentrations.

Table 3: Typical HPLC Conditions for Organotin Speciation

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with methanol, water, and acetic acid, often containing an ion-pairing reagent like tropolone (B20159) or decane (B31447) sulfonate. eurasianjournals.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Post-Column Hydride Generation Quartz Furnace Atomic Absorption Spectrometry (HG-QFAAS) eurasianjournals.com |

| Injection Volume | 10 - 100 µL |

Note: The specific conditions would be optimized for the separation of dimethylhydroxy(oleate)tin from potential impurities.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it requires the analytes to be volatile and thermally stable. cdc.gov Since organotin compounds like dimethylhydroxy(oleate)tin are generally polar and non-volatile, a derivatization step is necessary before GC analysis. scispace.com This involves converting the organotin species into more volatile and less polar derivatives. Common derivatization methods include:

Alkylation: Using Grignard reagents (e.g., pentylmagnesium bromide) or sodium tetraethylborate to convert the organotin halides/hydroxides into their corresponding tetraalkyltin derivatives. capes.gov.brsatra.com

Hydride Generation: Reaction with sodium borohydride (B1222165) to form volatile organotin hydrides. scispace.com

Once derivatized, the compounds can be separated on a GC column and detected with high sensitivity using detectors like a Flame Photometric Detector (FPD), Mass Spectrometry (MS), or ICP-MS. scispace.comalsglobal.se GC-MS, in particular, provides both quantification and structural information from the mass spectra of the derivatives. capes.gov.brresearchgate.net

**coordination Chemistry and Structural Aspects of Organotin Iv Oleates**

Principal Coordination Geometries at the Tin Center

The Lewis acidity of the tin center in organotin(IV) moieties, such as the dimethyltin(IV) cation [ (CH₃)₂Sn²⁺ ], allows for the expansion of its coordination sphere beyond the four covalent bonds. mdpi.com This results in coordination numbers greater than four, with five and six being particularly common. bsmiab.orgnih.gov

A four-coordinate tin center results in a tetrahedral geometry. While common for tri-substituted organotin(IV) complexes of the type R₃SnX, this geometry is less frequent for di-substituted derivatives like dimethylhydroxy(oleate)tin. nih.govmdpi.com In a hypothetical discrete, monomeric molecule of dimethylhydroxy(oleate)tin where the oleate (B1233923) and hydroxide (B78521) groups act as simple monodentate ligands, the tin atom would be four-coordinate. However, the strong tendency of organotin(IV) compounds to increase their coordination number means this simple geometry is often a precursor to more stable, higher-coordinate structures formed through intermolecular interactions. nih.gov

Five-coordination is a prevalent feature in the structural chemistry of organotin(IV) compounds. bsmiab.org This geometry, typically described as a distorted trigonal bipyramidal, is often found in diorganotin(IV) and triorganotin(IV) derivatives. bsmiab.orgnih.govrsc.org The fifth coordination site is occupied by a donor atom from a neighboring molecule or from a chelating ligand. mdpi.com For dimethylhydroxy(oleate)tin, a five-coordinate environment could be achieved through the formation of dimers or polymers, where the oxygen atom from a hydroxyl or oleate group of an adjacent molecule coordinates to the tin atom of the first. rsc.org The geometry is often distorted from the ideal trigonal bipyramid due to the steric constraints of the ligands. mdpi.com

Six-coordinate, octahedral geometries are also very common for diorganotin(IV) compounds. bsmiab.orgnih.gov This arrangement is typically achieved when two anionic ligands coordinate in a bidentate fashion or when bridging ligands link multiple tin centers. researchgate.net In the context of dimethylhydroxy(oleate)tin, an octahedral environment could arise if the oleate ligands bridge two tin centers, or if both the oleate and hydroxide ligands from neighboring units engage in intermolecular coordination. The two methyl groups typically occupy the trans positions in the octahedron, minimizing steric repulsion, with the ligands occupying the equatorial plane. researchgate.net

While less common than four-, five-, or six-coordination, organotin(IV) complexes can also exhibit a coordination number of seven. bsmiab.org Chemical shift data from spectroscopic analyses can sometimes suggest a seven-coordinate geometry, which may exist in equilibrium with six-coordinate structures. nih.gov This higher coordination is often associated with a pentagonal-bipyramidal arrangement around the central tin atom. nih.gov

Table 1: Comparison of Coordination Geometries at the Tin Center in Organotin(IV) Compounds

| Coordination Number | Geometry | Typical Organotin(IV) Type | Structural Characteristics |

|---|---|---|---|

| 4 | Tetrahedral | R₃SnX, R₄Sn | Often found in monomeric units where ligands are monodentate and non-associating. nih.govmdpi.com |

| 5 | Trigonal Bipyramidal | R₃SnX, R₂SnX₂ | Commonly arises from intermolecular association (dimers/polymers) or intramolecular chelation. bsmiab.orgnih.govrsc.org |

| 6 | Octahedral | R₂SnX₂ | Frequently occurs with bidentate ligands or bridging interactions, often leading to polymeric chains. bsmiab.orgnih.govresearchgate.net |

| 7 | Pentagonal Bipyramidal | R₂SnX₂, RSnX₃ | Less common, may exist in equilibrium with 6-coordinate species. nih.gov |

Octahedral (6-coordinate) [3, 4, 7, 27, 30, 32]

Ligand Coordination Modes

The way in which the oleate ligand binds to the dimethyltin(IV) center is a critical determinant of the final molecular structure and coordination geometry. mdpi.com As a carboxylate, the oleate anion possesses two oxygen donor atoms, allowing for different modes of coordination. bsmiab.org

The coordination of the carboxylate group of the oleate ligand can be broadly classified as either monodentate or bidentate. The distinction between these modes is crucial as it dictates whether the tin center's coordination sphere is expanded and whether oligomeric or polymeric structures are formed. bsmiab.orgnih.gov

Monodentate Coordination: In this mode, only one of the two carboxylate oxygen atoms forms a bond with the tin atom. The second oxygen atom remains uncoordinated. nih.gov This type of binding is less common in the solid state for organotin carboxylates as it generally leads to a lower coordination number, unless other ligands are involved in expanding the coordination sphere.

Bidentate Coordination: This mode involves both oxygen atoms of the carboxylate group interacting with tin centers. It can be further subdivided into two categories:

Bidentate Chelating: Both oxygen atoms bind to the same tin atom, forming a four-membered chelate ring. This mode is less common for carboxylates compared to other ligands.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different tin atoms. This is a very common coordination mode in organotin(IV) carboxylates and is the primary mechanism for the formation of five- and six-coordinate dimers and polymeric chain structures. bsmiab.org

Spectroscopic methods, particularly infrared (IR) spectroscopy, are instrumental in distinguishing between these binding modes by analyzing the stretching frequencies of the carboxylate group. bsmiab.org

Table 2: Coordination Modes of the Oleate Ligand in Organotin(IV) Complexes

| Coordination Mode | Description | Typical Resulting Structure |

|---|---|---|

| Monodentate | One oxygen atom of the oleate's carboxylate group binds to the tin center. nih.gov | Can result in lower coordination numbers (e.g., 4 or 5) in monomeric or simple dimeric structures. |

| Bidentate (Bridging) | Each of the two carboxylate oxygens binds to a different tin atom, linking the units. bsmiab.org | Leads to higher coordination numbers (5 or 6) and the formation of extended polymeric chains. bsmiab.orgnih.gov |

Hydroxyl Group Coordination

The hydroxyl (-OH) group plays a critical role in the structure of dimethylhydroxy(oleate)tin. In organotin compounds, hydroxyl groups can act as bridging ligands, connecting two or more tin centers. This bridging capability is fundamental to the formation of dimeric or polymeric structures in the solid state. mdpi.com The oxygen atom of the hydroxyl group can coordinate to a neighboring tin atom, increasing the coordination number of the metal center. researchgate.net Furthermore, the proton of the hydroxyl group is a key participant in forming strong intermolecular hydrogen bonds, which dictate the supramolecular assembly of the complex. koreascience.kr In some cases, the deprotonation of the hydroxyl group leads to the formation of a tin-oxo cluster, a common structural motif in organotin chemistry. The presence of the hydroxyl group enhances the polarity of the molecule, contrasting with the hydrophobic nature of the oleate chain.

Role of Mixed Ligands (Methyl, Hydroxyl, Oleate)

The combination of methyl, hydroxyl, and oleate ligands on a single tin(IV) center in dimethylhydroxy(oleate)tin creates a molecule with distinct functionalities.

Methyl Groups (CH₃): These small, non-polar alkyl groups are covalently bonded to the tin atom and are generally considered sterically undemanding. Their number and nature significantly influence the compound's lipophilicity and biological activity. nih.gov

Hydroxyl Group (-OH): As discussed, this polar group is crucial for coordination and intermolecular interactions, particularly hydrogen bonding. mdpi.comkoreascience.kr

Oleate Ligand (C₁₇H₃₃COO⁻): This long-chain carboxylate ligand, derived from oleic acid, imparts significant hydrophobic character to the molecule. The carboxylate group typically coordinates to the tin atom in either a monodentate or bidentate fashion (chelating or bridging), which influences the resulting geometry. uobabylon.edu.iq The interplay between the polar hydroxyl group and the non-polar oleate chain results in an amphiphilic character, influencing its solubility and applications.

This unique combination of ligands allows for a hybrid structure with both polar and non-polar moieties, a key factor in its catalytic and material-enhancing properties.

Supramolecular Interactions and Assembly

The solid-state structure of organotin(IV) oleates is often governed by supramolecular chemistry, where non-covalent interactions organize individual molecules into larger, well-defined architectures. mdpi.comrsc.org These interactions are critical in determining the physical properties of the material.

Intermolecular Hydrogen Bonding

Intermolecular hydrogen bonding is a dominant force in the supramolecular assembly of dimethylhydroxy(oleate)tin. rsc.org The hydroxyl group is the primary hydrogen bond donor, while the carboxylate oxygen atoms of the oleate ligand act as acceptors. koreascience.kr These interactions can link molecules into extensive one-, two-, or three-dimensional networks. koreascience.krsioc-journal.cn For instance, studies on related hydroxotin(IV) porphyrins have shown that hydrogen bonds between the axial hydroxo ligands and lattice water molecules can create robust 2D networks. koreascience.kr Similarly, in organoplatinum(IV) complexes, intermolecular hydrogen bonds between nucleobase substituents dictate the formation of supramolecular polymers. researchgate.net This self-assembly driven by hydrogen bonding is a key principle for creating advanced materials with specific functionalities. rsc.org

Dimerization and Oligomerization Phenomena

Organotin(IV) carboxylates frequently form dimeric or oligomeric structures, particularly in the solid state. mdpi.com This phenomenon is often driven by the tendency of the tin atom to expand its coordination sphere beyond four. In many diorganotin(IV) dicarboxylates, the carboxylate ligands bridge two tin atoms, leading to ladder-like or cyclic dimeric structures. For ligands containing both hydroxyl and carboxylate groups, the formation of dimeric and tetrameric macrocycles is common, with ring sizes ranging from 24 to 48 members. mdpi.com These multimeric structures are often held together by bridging carboxylate or hydroxyl groups. The process of dimerization and oligomerization is a form of self-association that can lead to new functionalities at the intermolecular interfaces. nih.gov While the term oligomerization is also used to describe the catalytic conversion of light olefins into larger molecules, in this structural context, it refers to the assembly of a few monomeric units. google.commdpi.com

Formation of Lewis Acid Adducts

The tin(IV) center in organotin compounds is a Lewis acid, meaning it has an empty orbital capable of accepting an electron pair from a Lewis base. rsc.orgwikipedia.org The catalytic activity of many organotin compounds, including dimethylhydroxy(oleate)tin, stems from this Lewis acidity. rsc.org In a reaction, the tin atom can coordinate to a Lewis basic site on a substrate (like the carbonyl oxygen of an ester), polarizing the bond and making it more susceptible to nucleophilic attack. rsc.org This interaction forms a Lewis acid-base adduct. wikipedia.org For example, in transesterification reactions, the tin catalyst first coordinates to the ester's carbonyl oxygen. rsc.org While stable Lewis acid adducts of dimethylhydroxy(oleate)tin are not extensively detailed in isolation, their transient formation is a key step in its mechanism of action as a catalyst in processes like polyurethane formation.

Dynamics and Fluxional Behavior in Solution

Organometallic compounds are often not static structures, especially in solution. Many exhibit "fluxionality," a dynamic process where a molecule undergoes rapid, reversible intramolecular rearrangements that interchange the positions of different ligands or atoms. ilpi.com These processes are typically studied using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. ilpi.comacs.org

For organotin(IV) complexes, fluxional behavior is common and can involve the interconversion between different coordination geometries. uobabylon.edu.iq A complex that is, for example, a five-coordinate dimer in the solid state might dissociate in solution into a four-coordinate tetrahedral monomer. mdpi.comuobabylon.edu.iq This change in coordination is often rapid on the NMR timescale, leading to averaged signals at room temperature. ilpi.com As the temperature is lowered, the rate of exchange slows, and the distinct signals for the different species or conformations may be resolved. ilpi.com This dynamic behavior is crucial for understanding the reactivity and mechanism of organotin catalysts in solution, as the active species may only be a minor component in a complex equilibrium. ethernet.edu.et

Data Tables

Table 1: Physical and Chemical Properties of Dimethylhydroxy(oleate)tin

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀O₃Sn | gelest.com |

| Molecular Weight | 447.23 g/mol | gelest.com |

| Appearance | Viscous liquid | researchgate.netscribd.com |

| Density | 1.15 g/mL @ 25°C | gelest.com |

| Refractive Index | 1.492 @ 20°C | gelest.com |

| EINECS Number | 256-113-2 | gelest.com |

**mechanistic Investigations of Dimethylhydroxy Oleate Tin Reactions**

Catalytic Reaction Mechanisms

The catalytic versatility of dimethylhydroxy(oleate)tin stems from the Lewis acidic nature of the tin atom, which possesses empty 5d orbitals, allowing it to interact with atoms that have non-bonding electron pairs, such as oxygen and nitrogen. rsc.org This interaction facilitates the formation of intermediate complexes that lower the activation energy of various chemical transformations. rsc.org The compound is utilized as a catalyst in processes ranging from esterification to the curing of polymeric systems. epo.orggoogle.com

In esterification and transesterification reactions, organotin(IV) compounds like dimethylhydroxy(oleate)tin serve as highly effective catalysts. rsc.org The general catalytic mechanisms for these processes are well-studied and typically fall into two primary categories: a Lewis acid mechanism and a coordination/insertion mechanism. rsc.orgresearchgate.net

One of the proposed pathways for organotin-catalyzed esterification is the coordination/insertion mechanism, which involves several key steps. rsc.org This mechanism is distinct from a simple Lewis acid pathway and relies on the ability of the tin catalyst to actively participate in the reaction through ligand exchange. rsc.orgresearchgate.net

The process is believed to proceed as follows:

Associative Exchange: The reaction initiates with an associative exchange of a ligand on the tin atom with the alcohol reactant. In the case of dimethylhydroxy(oleate)tin, the hydroxyl group can exchange with the incoming alcohol molecule to form a tin alkoxide intermediate. rsc.org

Coordination and Insertion: The carboxylic group of the acid (in esterification) or the ester (in transesterification) coordinates to the tin center of the newly formed tin alkoxide. This is followed by the insertion of the carbonyl group into the Sn-O bond of the alkoxide. rsc.org

Intermediate Exchange: The resulting intermediate then undergoes another associative exchange, releasing the final ester product and regenerating the catalyst, allowing it to participate in a new cycle. rsc.org

This pathway is particularly relevant for systems where ligand exchange with the alcohol is a favorable process. rsc.org

Dimethylhydroxy(oleate)tin functions as a classic Lewis acid catalyst, a role attributed to the electrophilic character of the tin(IV) center. rsc.orgresearchgate.net This is considered the most common mechanism for tin-catalyzed transesterification. rsc.org

The key steps in the Lewis acid mechanism are:

Carbonyl Coordination: The tin compound coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. rsc.org

Nucleophilic Attack: The enhanced electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack by an alcohol molecule. This attack can be intermolecular (from a separate alcohol molecule) or intramolecular (if the alcohol was previously coordinated to the metal). rsc.org

Product Release: Following the nucleophilic attack and subsequent rearrangement, the new ester is formed and released, and the catalyst is regenerated.

This Lewis acid pathway is typically followed in systems where the catalyst's ligands, such as carboxylates, are not readily exchanged with the alcohol reactant. lupinepublishers.com

Table 1: Comparison of Proposed Esterification/Transesterification Mechanisms

| Feature | Associative Exchange/Coordination-Insertion | Lewis Acid Mechanism |

| Initial Step | Associative exchange of a ligand with the alcohol reactant to form a tin alkoxide. rsc.org | Coordination of the tin catalyst to the carbonyl oxygen of the ester/acid. rsc.org |

| Catalyst Role | Acts as a reactant carrier, forming a covalent bond with the alcohol. rsc.org | Acts as an activator, polarizing the carbonyl group. rsc.orglupinepublishers.com |

| Key Intermediate | Tin alkoxide species. rsc.org | Tin-coordinated ester/acid complex. rsc.org |

| Applicability | Favored when ligand exchange with the alcohol is facile. rsc.org | Common for catalysts with less labile ligands (e.g., carboxylates). lupinepublishers.com |

Dimethylhydroxy(oleate)tin is an effective catalyst for the synthesis of polyurethanes, which are formed from the reaction of polyols and isocyanates. googleapis.comgoogle.com Organotin compounds are particularly adept at catalyzing the chain extension reaction, promoting the formation of the urethane (B1682113) linkage. lupinepublishers.com

Two primary mechanisms have been proposed for this catalytic action:

Lewis Acid Mechanism: The tin catalyst acts as a Lewis acid, coordinating to the oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. lupinepublishers.com This mechanism is considered important for organotin carboxylates. lupinepublishers.com

Insertion Mechanism: This pathway involves the initial reaction of the tin catalyst with the alcohol (polyol) to form a tin alkoxide intermediate. The isocyanate then coordinates to the tin center, followed by an insertion of the isocyanate into the Sn-O alkoxide bond. The resulting N-stannylurethane intermediate then undergoes alcoholysis, which releases the final urethane product and regenerates the tin alkoxide, continuing the catalytic cycle. lupinepublishers.com

The choice between these mechanisms can depend on the specific organotin catalyst structure and the reaction conditions. lupinepublishers.com

In the field of silicone chemistry, dimethylhydroxy(oleate)tin is employed as a catalyst for condensation cure systems, particularly those that cure at elevated temperatures. gelest.com3sg.orgpcimag.comresearchgate.netresearchgate.net These systems typically involve the crosslinking of hydroxyl-terminated polydimethylsiloxanes.

The mechanism of tin-catalyzed condensation cure involves two main reactions:

Hydrolysis: If the silicone polymer has hydrolyzable end groups (e.g., acetoxy or alkoxy groups), the tin catalyst facilitates their hydrolysis in the presence of atmospheric moisture to form silanol (B1196071) (Si-OH) groups.

Condensation: The primary catalytic role of dimethylhydroxy(oleate)tin is to promote the condensation reaction between two silanol groups (silanol-silanol condensation) or between a silanol group and a hydrolyzable group (silanol-alkoxy condensation). This reaction forms a siloxane (Si-O-Si) bond and releases a small byproduct, such as water or alcohol, leading to the formation of a crosslinked silicone network.

The tin catalyst coordinates with the silanol groups, making them more reactive and facilitating the formation of the siloxane linkage.

Table 2: Role of Dimethylhydroxy(oleate)tin in Condensation Cure Silicones

| Parameter | Description |

| System Type | Condensation Cure Silicones (RTVs - Room Temperature Vulcanizing). gelest.com |

| Cure Condition | Primarily used as an elevated temperature catalyst. gelest.compcimag.comresearchgate.netresearchgate.net |

| Catalytic Action | Promotes the condensation reaction between silanol (Si-OH) groups to form Si-O-Si crosslinks. |

| Typical Use Level | Approximately 0.8-1.2%. gelest.compcimag.comresearchgate.netresearchgate.net |

Dimethylhydroxy(oleate)tin also functions as a silanol condensation catalyst in various moisture-curable polymeric compositions. epo.orggoogle.comepo.org These compositions often consist of silane-functionalized polymers, such as silane-grafted polyolefins. epo.orgepo.org The curing process is initiated by exposure to moisture.

The mechanism is analogous to that in condensation cure silicones:

Hydrolysis: Ambient moisture hydrolyzes the hydrolyzable silane (B1218182) groups (e.g., alkoxysilanes) grafted onto the polymer backbone to form silanol groups (Si-OH).

Condensation: The tin catalyst, acting as a Lewis acid, promotes the condensation of these newly formed silanol groups. epo.orggoogleapis.com This step forms stable siloxane (Si-O-Si) crosslinks between the polymer chains, transforming the material from a thermoplastic to a thermoset with enhanced properties.

Dimethylhydroxy(oleate)tin is listed among other tin carboxylates as a suitable Lewis acid catalyst for promoting these crucial hydrolysis and condensation reactions. googleapis.comgoogle.comgoogle.com

Associative Exchange and Coordination/Insertion Mechanisms

Condensation Cure Silicone Catalysis [14, 37]

General Reactivity Studies

The general reactivity of dimethylhydroxy(oleate)tin encompasses a range of transformations, including oxidation, reduction, and substitution reactions. These studies are crucial for understanding its stability, degradation pathways, and potential catalytic applications.

Dimethylhydroxy(oleate)tin is susceptible to oxidation, a reaction that can lead to the degradation of the compound and the formation of various products. The presence of the hydroxyl group and the unsaturated oleate (B1233923) chain makes the molecule sensitive to oxidizing agents and conditions such as heat and light.

Under thermal stress or in the presence of common oxidizing agents, the primary oxidation products are tin oxides. amazonaws.com Exposure to direct sunlight can also lead to a slow degradation, ultimately forming an inorganic tin salt. amazonaws.comgelest.com When the compound is exposed to elevated temperatures or an open flame, hazardous decomposition can occur, yielding organic acid vapors from the oleate ligand and tin oxides. amazonaws.comgelest.com

Studies on similar organotin compounds have shown that biological oxidation can occur via hydroxylation of the carbon-hydrogen bonds at positions alpha, beta, gamma, and delta to the tin atom. acs.org This suggests that a potential oxidation pathway for dimethylhydroxy(oleate)tin, beyond the formation of simple tin oxides, could involve the modification of the methyl groups attached to the tin.

| Reaction Type | Reagents/Conditions | Major Products | Citation |

| Oxidation | Heat, Oxidizing Agents | Tin oxides, Modified oleate derivatives | |

| Photodegradation | Direct Sunlight | Inorganic tin salt | amazonaws.comgelest.com |

| Thermal Decomposition | Elevated Temperatures, Flame | Organic acid vapors, Tin oxides | amazonaws.comgelest.com |

Dimethylhydroxy(oleate)tin can undergo reduction to form tin compounds in a lower oxidation state. While specific studies detailing the reduction of this particular compound are not prevalent, the general principles of organotin chemistry provide insight into these reactions. Tin(IV) compounds are frequently reduced to tin(II) or even metallic tin under appropriate conditions.

In the broader context of organotin chemistry, tin hydrides like tributyltin hydride are recognized as powerful reducing agents. numberanalytics.com These reagents are instrumental in radical reduction reactions. numberanalytics.com It is plausible that similar hydride reagents could reduce the tin(IV) center in dimethylhydroxy(oleate)tin. The expected products would be lower oxidation state tin compounds, though their specific nature and stability would depend on the reaction conditions and the reducing agent employed.

| Reaction Type | General Reagents | Potential Products | Citation |

| Reduction | Strong Reducing Agents (e.g., Hydrides) | Lower oxidation state tin compounds | numberanalytics.com |

The hydroxyl and oleate groups attached to the tin center in dimethylhydroxy(oleate)tin are subject to nucleophilic substitution. This reactivity is fundamental to both the synthesis of the compound and its subsequent chemical transformations.

The synthesis of dimethylhydroxy(oleate)tin itself often involves a nucleophilic substitution reaction, where the hydroxyl group of oleic acid acts as a nucleophile, replacing a halide ligand (such as chloride) on a dimethyltin (B1205294) precursor like dimethyltin dichloride. This esterification reaction is a prime example of ligand substitution at the tin center.

Following this logic, other nucleophiles can displace the oleate or hydroxyl ligands. For instance, reaction with other carboxylic acids could lead to a different ester, while stronger nucleophiles might displace both the oleate and hydroxyl groups, leading to new organotin compounds with different functionalities. The ease of these substitution reactions is influenced by the strength of the incoming nucleophile and the stability of the leaving group.

| Reaction Type | Reactants | General Products | Citation |

| Nucleophilic Substitution | Dimethylhydroxy(oleate)tin + Nucleophile (e.g., another carboxylate, halide) | New organotin compounds with different functional groups |

The carbon-tin (C-Sn) bonds in organotin compounds, including the methyl-tin bonds in dimethylhydroxy(oleate)tin, can be cleaved under certain conditions. These bonds have relatively low dissociation energies, which facilitates their homolytic cleavage to form radicals. pageplace.de

Research into the reactivity of organotin compounds has shown that free radicals can attack the tin center, leading to the displacement of an alkyl radical. acs.org For example, a t-butoxy radical can react with a propyltin compound to displace a propyl radical. acs.org This indicates that radical-induced C-Sn bond cleavage is a viable reaction pathway.

Furthermore, in functionally substituted organotin compounds, cleavage of the bond between tin and a functionalized carbon can occur. acs.org While the methyl groups in dimethylhydroxy(oleate)tin are not functionally substituted, this principle highlights the reactivity of the C-Sn bond. Transmetallation reactions, where the C-Sn bond is exchanged for a C-Li bond, represent another important pathway for C-Sn bond cleavage, offering a route to generate reactive organolithium reagents. pageplace.de

| Reaction Pathway | Initiator/Reagent | Intermediate/Product | Citation |

| Homolytic Cleavage | Free Radicals | Alkyl radical, Tin-centered radical | acs.org |

| Transmetallation | Organolithium Reagents | New organolithium species | pageplace.de |

The oleate ligand within the dimethylhydroxy(oleate)tin molecule is a monounsaturated fatty acid fragment, and its double bond is susceptible to oxidation. While the primary focus of oxidation studies on this compound is often the tin center or the entire molecule's degradation, the reactivity of the oleate's carbon-carbon double bond is an important consideration.

The oxidation of the oleate portion would likely proceed through mechanisms similar to those observed for other unsaturated lipids. This can include reactions like epoxidation across the double bond or oxidative cleavage, which would break the carbon chain. Such reactions could be initiated by strong oxidizing agents or potentially through catalytic processes involving the tin center itself, although specific studies on this intramolecular oxidation are limited. It is known that organotin compounds are used in various organic syntheses, and the tin atom can coordinate with molecular targets to facilitate catalytic reactions.

Carbon-Tin Bond Cleavage

Role of Tin in Reaction Selectivity

The tin atom in dimethylhydroxy(oleate)tin is central to its reactivity and selectivity in chemical transformations. As a post-transition metal, tin can exist in multiple oxidation states, primarily +2 and +4, and can coordinate with multiple ligands, sometimes exceeding the typical four-coordinate geometry to form hypercoordinated species. numberanalytics.comwikipedia.org

In many reactions, the tin atom functions as a Lewis acid. rsc.org Its vacant orbitals can accept electron pairs from other atoms, such as the oxygen of a carbonyl group. This coordination activates the substrate for subsequent reactions. For example, in the Fries rearrangement of diphenyl carbonate catalyzed by organotin compounds, the tin atom chelates with the carbonyl oxygen, weakening the C-O bond and facilitating the rearrangement. rsc.org

The selectivity of these tin-catalyzed reactions is influenced by both electronic and steric factors of the ligands attached to the tin atom. rsc.org Electron-withdrawing groups on the tin can enhance its Lewis acidity, potentially increasing reaction rates. Conversely, bulky ligands can create steric hindrance, which may direct the reaction to a less hindered site or slow it down. rsc.org The catalytic activity of organotin compounds in certain reactions has been shown to be more significantly influenced by the electronic effects of the coordinating groups than by steric hindrance. rsc.org

The ability of the tin atom to form stable complexes with nucleophiles is a key factor in its catalytic activity. This property allows it to mediate a variety of organic transformations with a degree of selectivity that is dependent on the specific ligand environment around the tin center. numberanalytics.comrsc.org

| Factor | Influence on Reactivity/Selectivity | Citation |

| Lewis Acidity | The tin atom acts as an active center, coordinating with substrates to facilitate reactions. | rsc.org |

| Electronic Effects of Ligands | Electron-withdrawing groups can increase the Lewis acidity of the tin center, affecting catalytic performance. | rsc.org |

| Steric Hindrance of Ligands | Bulky groups can hinder the approach of reactants to the tin center, influencing reaction rates and selectivity. | rsc.org |

| Coordination Ability | The capacity to form stable, and sometimes hypercoordinated, complexes is crucial for catalytic cycles. | wikipedia.org |

**catalytic Applications in Synthetic Organic Chemistry**

Ester and Polyester (B1180765) Synthesis

Organotin compounds, including Dimethylhydroxy(oleate)tin, are utilized as catalysts in the formation of esters. The oleate (B1233923) ligand, derived from the fatty acid oleic acid, gives the compound hydrophobic characteristics, while the hydroxyl group adds polarity. This amphiphilic nature can be advantageous in certain reaction media. The catalytic cycle for esterification typically involves the activation of a carboxylic acid or alcohol by the tin center.

While specific research detailing the use of Dimethylhydroxy(oleate)tin for Fatty Acid Alkyl Ester (FAAE) synthesis is not extensively documented in the provided results, its general application in esterification suggests its utility in such reactions. Given that the compound itself contains an oleate group, a derivative of a C18 fatty acid, its use in transesterification or esterification reactions involving other fatty acids is chemically plausible. Organotin catalysts are known to be effective in these types of syntheses.

Polymer Chemistry

The compound's most prominent applications are found within polymer chemistry, where it acts as a catalyst in the production of a range of materials.

Dimethylhydroxy(oleate)tin is employed as a catalyst in the synthesis of polyurethanes. It facilitates the reaction between polyols and isocyanates to form the urethane (B1682113) linkages that constitute the polymer backbone. Its applications extend to the production of polyurethane foams, elastomers, and tougheners for other polymer systems. The catalyst helps to enhance the mechanical and thermal properties of the final polyurethane products. It is listed among other tin-based catalysts like dibutyltin (B87310) dilaurate and stannous octoate for producing polyurethane-urea elastomers and other polyurethane compositions.

Table 1: Selected Organotin Catalysts in Polyurethane Synthesis

| Catalyst Name | Application Area | Reference |

|---|---|---|

| Dimethylhydroxy(oleate)tin | Polyurethane Foams, Elastomers, Tougheners | |

| Dibutyltin Dilaurate (DBTDL) | Polyurethane Elastomers | |

| Stannous Octoate | Polyurethane Elastomers | |

| Dimethyltin (B1205294) Dineodecanoate | Polyurethane Compositions |

A significant application of Dimethylhydroxy(oleate)tin is as a catalyst for condensation cure silicones. This type of silicone system typically cures by the reaction of hydroxyl-terminated siloxane polymers, often in the presence of a crosslinking agent like an alkoxysilane. The organotin catalyst promotes the condensation reaction, which releases a small byproduct such as alcohol or water. Dimethylhydroxy(oleate)tin is specifically noted as an elevated temperature catalyst for these systems, with a recommended use level of 0.8-1.2%.

Table 2: Properties of Dimethylhydroxy(oleate)tin as a Silicone Catalyst

| Property | Value | Reference |

|---|---|---|

| Product Name | DIMETHYLHYDROXY(OLEATE)TIN, tech-85 | |

| CAS Number | 43136-18-1 | |

| Molecular Formula | C20H40O3Sn | |

| Molecular Weight | 447.23 g/mol | |

| Appearance | Viscous liquid | |

| Density | 1.15 g/mL @ 25°C | |

| Purity | ~85% | |

| Application | Elevated temperature catalyst for condensation cure silicones |

| Typical Use Level | 0.8-1.2% | |

Dimethylhydroxy(oleate)tin is identified as a silanol (B1196071) condensation catalyst for moisture-curable polymeric compositions. These materials, often based on silane-functionalized polyolefins, crosslink upon exposure to moisture. The catalyst accelerates the hydrolysis of silane (B1218182) groups and the subsequent condensation of the resulting silanols (Si-OH) to form stable siloxane (Si-O-Si) crosslinks. This technology is crucial for applications like insulation coatings in the wire and cable industry. The compound is listed as a suitable Lewis acid catalyst alongside other tin carboxylates for this purpose.

Condensation Cure Silicones [14, 37]

Other Organic Transformations (General Organotin Catalysis)

Beyond the specific applications in polyester and polymer synthesis, organotin compounds like Dimethylhydroxy(oleate)tin are part of a broader class of catalysts used for various organic transformations. Their function as Lewis acids allows them to catalyze a range of reactions where coordination to a heteroatom can activate a substrate. While specific examples for Dimethylhydroxy(oleate)tin in other unique transformations are not detailed

**theoretical and Computational Chemistry Studies**

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, from geometries to reaction energetics. For organotin compounds, DFT has been instrumental in correlating spectroscopic data with structure and explaining catalytic activity. researchgate.netias.ac.in

The coordination number and geometry around the tin (Sn) atom are fundamental to the chemical behavior of Dimethylhydroxy(oleate)tin. DFT calculations are employed to predict the most energetically favorable, or stable, coordination geometries. By calculating the total electronic energy of different potential structures, researchers can identify the lowest energy conformer.

Studies on similar organotin carboxylates show that the coordination environment of the tin atom can be highly flexible. researchgate.net For instance, a compound might exhibit a five-coordinate geometry, such as trigonal bipyramidal, in the solid state, but adopt a four-coordinate tetrahedral geometry in solution. researchgate.netnih.gov DFT calculations can model these different states to predict the most stable arrangement. The calculations account for the nature of the ligands—in this case, two methyl groups, a hydroxyl group, and a long-chain oleate (B1233923) group—and their steric and electronic influence on the tin center.

Table 1: Predicted Coordination Geometries for Dimethylhydroxy(oleate)tin via DFT

| Coordination Number | Geometry | Predicted Stability | Influencing Factors |

|---|---|---|---|

| 4 | Distorted Tetrahedral | High (especially in non-coordinating solvents) | Steric hindrance from ligands, solvent effects. |

| 5 | Trigonal Bipyramidal | High (especially in solid state or with coordinating molecules) | Ligand bridging between tin centers, interaction with solvent or substrate molecules. ias.ac.in |

DFT provides precise information about the molecular structure, including bond lengths, bond angles, and dihedral angles. These theoretical calculations are often used to complement and validate experimental data obtained from techniques like X-ray crystallography and NMR spectroscopy. nih.gov Research on various organotin(IV) carboxylates has demonstrated an excellent correlation between DFT-calculated structural parameters and those determined experimentally. researchgate.netias.ac.innih.gov

For Dimethylhydroxy(oleate)tin, DFT can calculate the key parameters of its optimized geometry. These calculations help in understanding the spatial arrangement of the atoms and the strain within the molecule, offering a detailed three-dimensional picture that governs its physical and chemical properties.

Table 2: Illustrative DFT-Calculated Structural Parameters for Dimethylhydroxy(oleate)tin Note: These are representative values based on studies of analogous compounds.

| Parameter | Bond | Calculated Value | Significance |

|---|---|---|---|

| Bond Length | Sn-O (oleate) | ~2.20 - 2.24 Å | Indicates the strength and nature (covalent vs. ionic) of the tin-carboxylate bond. nih.gov |

| Bond Length | Sn-O (hydroxyl) | ~2.05 - 2.10 Å | Reflects the interaction of the hydroxyl group with the tin center. |

| Bond Length | Sn-C (methyl) | ~2.12 - 2.15 Å | Defines the core dialkyltin structure. |

| Bond Angle | C-Sn-C | ~135 - 145° | A value significantly different from the ideal tetrahedral angle (109.5°) indicates distortion due to the bulky oleate and hydroxyl ligands. |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. ossila.comfigshare.com